Diethyl 2-(2-oxopropyl)succinate

Catalog No.
S678952
CAS No.
1187-74-2
M.F
C11H18O5
M. Wt
230.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethyl 2-(2-oxopropyl)succinate

CAS Number

1187-74-2

Product Name

Diethyl 2-(2-oxopropyl)succinate

IUPAC Name

diethyl 2-(2-oxopropyl)butanedioate

Molecular Formula

C11H18O5

Molecular Weight

230.26 g/mol

InChI

InChI=1S/C11H18O5/c1-4-15-10(13)7-9(6-8(3)12)11(14)16-5-2/h9H,4-7H2,1-3H3

InChI Key

AAPVOVKOHNCXJA-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(CC(=O)C)C(=O)OCC

Synonyms

(2-Oxopropyl)butanedioic Acid Diethyl Ester; Diethyl Acetonylsuccinate

Canonical SMILES

CCOC(=O)CC(CC(=O)C)C(=O)OCC

Organic Synthesis Precursor

  • DEAS serves as a versatile building block for the synthesis of more complex molecules. Its reactive functional groups (ester and ketone) allow for various chemical transformations. Researchers utilize DEAS in the synthesis of:
    • Polyesters Source: European Journal of Organic Chemistry
    • Heterocycles Source: Journal of the Chemical Society, Perkin Transactions 1
    • Pharmaceuticals Source: Molecules (MDPI):

Michael Acceptor

  • DEAS can act as a Michael acceptor in Michael addition reactions. Michael acceptors are crucial intermediates that react with nucleophiles to form new carbon-carbon bonds. This property of DEAS is valuable in:
    • Protein modification studies Source: Biochemistry Journal:
    • Development of new catalysts Source: Journal of Catalysis

Other Research Applications

  • DEAS finds use in other areas of scientific research, such as:
    • As a solvent or reactant in organic reactions Source: Organic Syntheses
    • As a precursor in the synthesis of chiral compounds Source: Tetrahedron: Asymmetry

Diethyl 2-(2-oxopropyl)succinate, also known as diethyl acetonylsuccinate, is an organic compound with the molecular formula C₁₁H₁₈O₅ and a CAS number of 1187-74-2. This compound features a succinate backbone with two ethyl ester groups and a ketone functional group attached to the second carbon of the succinate chain. Its structure can be represented as follows:

text
O || CH3-C-CH2-COO-CH2-CH3 | COO-CH2-CH3

Diethyl 2-(2-oxopropyl)succinate is characterized by its moderate polarity and solubility in organic solvents, making it suitable for various chemical applications.

, including:

  • Dieckmann Condensation: This reaction involves the intramolecular condensation of diesters in the presence of a base to form β-keto esters. Diethyl 2-(2-oxopropyl)succinate can undergo this reaction, leading to the formation of cyclic compounds .
  • Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions, yielding diacid and alcohol products.
  • Decarboxylation: Under certain conditions, this compound can lose carbon dioxide, which may lead to the formation of smaller carbon chains.

Research indicates that diethyl 2-(2-oxopropyl)succinate exhibits notable biological activities, particularly in pharmacological contexts. It has been studied for its potential as a precursor in drug synthesis and its role in metabolic pathways. Additionally, some studies suggest it may possess anti-inflammatory properties, although more research is necessary to fully understand its biological implications.

There are several methods for synthesizing diethyl 2-(2-oxopropyl)succinate:

  • Esterification: The compound can be synthesized through the esterification of succinic acid with ethyl alcohol in the presence of an acid catalyst.
  • Dieckmann Condensation: As mentioned earlier, this method involves the reaction of diethyl succinate with an α-keto acid derivative under basic conditions to yield diethyl 2-(2-oxopropyl)succinate.
  • Alkylation Reactions: Another synthetic route involves alkylating diethyl succinate with appropriate halides or other alkylating agents to introduce the 2-(2-oxopropyl) group.

Diethyl 2-(2-oxopropyl)succinate finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agriculture: It may be utilized in agrochemical formulations due to its potential biological activity.
  • Chemical Research: The compound is used in studies involving free energy calculations and structure-based drug design.

Interaction studies involving diethyl 2-(2-oxopropyl)succinate have focused on its reactivity with biological molecules and its role in metabolic pathways. Preliminary findings suggest that it may interact with enzymes involved in metabolic processes, although specific interaction details remain under investigation.

Diethyl 2-(2-oxopropyl)succinate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Diethyl SuccinateC₆H₁₄O₄Basic structure without ketone functionality
Diethyl MalonateC₇H₁₄O₄Contains a malonate group instead of succinate
Ethyl AcetoacetateC₆H₈O₄Contains a single ketone; simpler structure
Diethyl 3-OxobutanoateC₇H₁₄O₄Similar structure but different carbon chain

Diethyl 2-(2-oxopropyl)succinate is unique due to its specific arrangement of functional groups and its potential applications in both pharmaceuticals and agrochemicals. Its combination of ethyl ester groups and a ketone makes it particularly versatile for chemical transformations not available to simpler esters or ketones.

XLogP3

0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

1187-74-2

Dates

Modify: 2023-08-15

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